molecular formula C7H8N4O B062442 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 175965-65-8

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B062442
CAS No.: 175965-65-8
M. Wt: 164.16 g/mol
InChI Key: JKWVYDCURGHICU-UHFFFAOYSA-N
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Description

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a methoxy group at the 8th position and an amine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene under microwave conditions at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be compared with other triazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal and pharmaceutical research.

Properties

IUPAC Name

8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWVYDCURGHICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461539
Record name 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-65-8
Record name 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 21.8 g (313.7 mmol) hydroxylamine hydrochloride and 32.2 ml (188.2 mmol) N-ethyldiisopropylamine in a mixture of 130 ml methanol ethanol 1:1 was added 16 g (62.7 mmol) N-(3-methoxy-2-pyridinyl)-N′-carboethoxy-thiourea and stirred for 2 h at room temperature and subsequently for 3 h at 60° C. The volatiles were removed under reduced pressure and the residue was triturated with 100 ml water. The collected precipitate was washed with 25 ml methanol/diethyl ether 4:1 and afterwards with 25 ml diethyl ether. After drying under high vacuum 8 g (78%, 48.7 mmol) of the title compound was collected as off-white crystals.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
32.2 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
N-(3-methoxy-2-pyridinyl)-N′-carboethoxy-thiourea
Quantity
16 g
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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